(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
Overview
Description
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is a heterocyclic compound that features a bromine atom at the 3-position and a hydroxymethyl group at the 6-position of the imidazo[1,2-a]pyridine ring
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under specific reaction conditions . The synthesis involves a one-pot tandem cyclization/bromination process
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to have wide applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Some compounds in the imidazo[1,2-a]pyridine class have shown submicromolar to nanomolar inhibitory activity against multiple cancer cell lines , suggesting potential anticancer activity.
Action Environment
The synthesis of this compound involves specific reaction conditions , suggesting that its formation and potentially its action may be influenced by environmental factors such as temperature and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . This method does not require a base and is metal-free, making it an efficient and environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or acids.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Cyclization Reactions: Catalysts such as copper or palladium may be employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the hydroxymethyl group.
2-Bromo-6-pyridinemethanol: Similar functional groups but different ring structure.
Uniqueness
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the imidazo[1,2-a]pyridine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(3-bromoimidazo[1,2-a]pyridin-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPGBFXBSKELCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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